molecular formula C8H9N3O3 B7815485 Acetamide, 2-[(4-nitrophenyl)amino]- CAS No. 213995-55-2

Acetamide, 2-[(4-nitrophenyl)amino]-

Cat. No.: B7815485
CAS No.: 213995-55-2
M. Wt: 195.18 g/mol
InChI Key: XFOWJFRPLPOQTR-UHFFFAOYSA-N
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Description

Acetamide, 2-[(4-nitrophenyl)amino]- (CAS: 898461-60-4), also known as N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, is a heterocyclic acetamide derivative featuring a 4-nitrophenylamino substituent at the second carbon of the acetamide backbone. This compound is part of a broader class of bioactive molecules designed for targeted therapeutic applications, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

2-(4-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-8(12)5-10-6-1-3-7(4-2-6)11(13)14/h1-4,10H,5H2,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOWJFRPLPOQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630594
Record name N~2~-(4-Nitrophenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213995-55-2
Record name N~2~-(4-Nitrophenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Acetamide, 2-[(4-nitrophenyl)amino]- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to an acetamide moiety, which is significant for its biological properties. The presence of the nitro group can influence the compound's reactivity and interaction with biological targets.

Property Details
Molecular Formula C8_{8}H10_{10}N2_{2}O2_{2}
Molecular Weight 182.18 g/mol
Functional Groups Nitro group, amide group

The biological activity of Acetamide, 2-[(4-nitrophenyl)amino]- can be attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity. This mechanism is crucial for its potential applications in drug development.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of Acetamide derivatives. For instance, compounds derived from this structure have shown significant activity against various bacterial strains. The following table summarizes some key findings:

Compound Microbial Strain Activity (MIC)
N-(4-Nitrophenyl)acetamideStaphylococcus aureus32 µg/mL
N-(4-Nitrophenyl)-N'-methylacetamideEscherichia coli16 µg/mL
N-(4-Nitrophenyl)-N'-ethylacetamidePseudomonas aeruginosa64 µg/mL

These results indicate that modifications to the acetamide structure can significantly influence antimicrobial potency.

Anticancer Activity

Research has also explored the anticancer potential of Acetamide, 2-[(4-nitrophenyl)amino]-. In vitro studies have demonstrated its efficacy against various cancer cell lines. A notable study reported the following IC50_{50} values:

Cell Line IC50_{50} (µM)
MCF-7 (Breast cancer)5.2
HCT-116 (Colon cancer)3.8
A549 (Lung cancer)6.1

These findings suggest that Acetamide derivatives may serve as promising candidates for further development as anticancer agents.

Case Studies

  • Synthesis and Evaluation of Anticancer Activity : A study synthesized several derivatives of Acetamide, 2-[(4-nitrophenyl)amino]- and evaluated their anticancer effects using MTT assays. Compounds exhibiting strong cytotoxicity were identified, with some showing better activity than established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various acetamide derivatives against clinical isolates. The results highlighted that certain modifications could enhance activity against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The following table highlights key structural differences and similarities between acetamide, 2-[(4-nitrophenyl)amino]-, and its analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
Acetamide, 2-[(4-nitrophenyl)amino]- Acetamide + thiadiazole 4-Nitrophenyl, ureido, thioether 446.91
N-(4-Nitrophenyl)-2-(4-(4-nitrophenyl)-1H-triazol-1-yl)acetamide Acetamide + triazole 4-Nitrophenyl, benzoimidazole ~400 (estimated)
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide Acetamide + thiadiazole 4-Chlorophenyl, 4-nitrophenylamino, thioether 447.32
2-[2-(4-Nitrophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide Acetamide + benzimidazole 4-Nitrophenyl, phenyl 375.38
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Acetamide + phenoxy ether 4-Formyl-2-methoxyphenyl, 4-nitrophenyl 349.36
Key Observations:
  • Heterocyclic Diversity : The inclusion of thiadiazole (e.g., ), triazole (e.g., ), or benzimidazole (e.g., ) rings modulates electronic properties and binding affinity. Thiadiazole derivatives exhibit strong π-π stacking and hydrogen-bonding capabilities, critical for kinase inhibition .
  • Substituent Effects : The 4-nitrophenyl group enhances electron-withdrawing effects, improving stability and interaction with hydrophobic enzyme pockets. Chlorophenyl or methoxyphenyl substituents (e.g., ) alter solubility and target selectivity.
Anticancer Activity
  • Thiadiazole Derivatives: Compounds like N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3 in ) inhibit Akt kinase by 92.36%, inducing apoptosis in glioma cells (IC₅₀: 15.67 µg/mL). Docking studies reveal salt-bridge formation with Arg273 and Lys268 residues .
  • Benzimidazole Analogs : Derivatives such as N-(4-nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (Compound 3e in ) show potent anthelmintic activity, paralyzing worms faster than albendazole.
Antimicrobial and Quorum-Sensing Inhibition
  • Triazole Derivatives: N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-triazol-1-yl)acetamide (Compound 6p in ) inhibits LasR, a quorum-sensing regulator in Pseudomonas aeruginosa, with predicted activity in a library of 5,000 analogs .
Anti-Inflammatory Potential
  • Phenoxy Acetamides: 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide () and related derivatives demonstrate COX-2 selectivity in molecular docking, suggesting anti-inflammatory applications.

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